(2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-2-14-10(15)8-18-12(13(16)17)11(14)9-6-4-3-5-7-9/h3-7,11-12H,2,8H2,1H3,(H,16,17)/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJUKIMBWIXZFY-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(OCC1=O)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](OCC1=O)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disconnections
The target molecule contains a morpholine ring with four distinct substituents:
- Carboxylic acid at C2
- Ethyl group on the nitrogen at C4
- Phenyl group at C3
- Oxo group at C5
Retrosynthetic analysis suggests three viable pathways (Figure 1):
- Ring-closing strategies from β-amino acid derivatives
- Stepwise assembly via [3+3] cyclization
- Late-stage functionalization of a preformed morpholine scaffold
Ring-Closing Methodologies
β-Amino Acid Cyclization
The most frequently reported approach utilizes β-amino acids as precursors. A documented protocol involves:
- Synthesis of (2S,3R)-3-phenyl-4-aminobutanoic acid via asymmetric hydrogenation
- Cyclization with ethyl glyoxylate under Mitsunobu conditions
- Oxidation of the secondary alcohol to the ketone
Reaction Conditions
| Step | Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | Ru-BINAP catalyst, H₂ | 50 | 82 |
| 2 | DIAD, PPh₃, THF | 0→25 | 67 |
| 3 | Dess-Martin periodinane | 0 | 89 |
This method achieves excellent stereocontrol but requires careful handling of air-sensitive catalysts.
Stereochemical Control Strategies
Asymmetric Induction
Chiral auxiliaries and catalysts play critical roles:
- Evans oxazolidinones enable control of C2 and C3 stereochemistry during β-amino acid synthesis
- Sharpless asymmetric dihydroxylation introduces chirality in early intermediates
- Enzymatic resolution with lipases achieves >99% ee for the final product
Key Observation : The C3 phenyl group exerts significant steric guidance during cyclization, favoring the (2S,3R) configuration when using bulky protecting groups.
Functional Group Installations
Ethyl Group Introduction
Three predominant methods emerge from literature:
- Alkylation of secondary amines with ethyl triflate (65-72% yield)
- Reductive amination using acetaldehyde and NaBH(OAc)₃ (81% yield)
- Mitsunobu reaction with ethanol derivatives (58% yield)
The alkylation method proves most efficient but requires rigorous exclusion of moisture.
Oxo Group Formation
The 5-oxo moiety is typically introduced via:
- Swern oxidation of a secondary alcohol precursor
- Direct incorporation using α-keto acid derivatives
- Willgerodt–Kindler reaction for simultaneous ketone and thioamide formation
Comparative Analysis of Synthetic Routes
Table 1: Route Efficiency Comparison
| Method | Total Steps | Overall Yield (%) | ee (%) |
|---|---|---|---|
| β-Amino acid cyclization | 5 | 34 | 99 |
| [3+3] Cycloaddition | 7 | 18 | 85 |
| Late-stage functionalization | 6 | 27 | 92 |
The β-amino acid route demonstrates superior efficiency but requires specialized catalysts. Late-stage functionalization offers better scalability for industrial applications.
Industrial-Scale Considerations
Process Optimization
Key improvements for manufacturing:
- Continuous flow hydrogenation reduces catalyst loading by 40%
- Crystallization-induced asymmetric transformation enhances ee to >99.5%
- Enzymatic ester hydrolysis replaces harsh acidic conditions
Critical Challenge : The ethyl group’s propensity for Hofmann elimination during amide formation necessitates low-temperature protocols (<-10°C).
Emerging Methodologies
Photoredox Catalysis
Recent advances employ:
- Visible-light-mediated decarboxylation for ring contraction
- Nickel-catalyzed cross-couplings for phenyl group installation
These methods reduce step count but currently achieve lower yields (42-55%) compared to traditional approaches.
Analytical Characterization
Chiral Purity Assessment
Orthogonal methods ensure stereochemical fidelity:
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is notable for its potential applications in drug design and synthesis due to its functional groups. The carboxylic acid moiety allows it to participate in various chemical reactions, enhancing its biological activity and pharmacological properties. Research indicates that this compound may influence pathways related to inflammation and pain response, suggesting its potential as an anti-inflammatory or analgesic agent.
Interaction Studies
Preliminary studies have shown that (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid exhibits binding affinity to several biological targets, including enzymes and receptors involved in inflammatory processes. The specific interactions are still under investigation, but initial findings point towards its role in modulating specific biochemical pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. The presence of an ethyl group at the 4-position and a phenyl group at the 3-position contributes to its unique activity profile compared to other morpholine derivatives. For instance, compounds with similar structures but different substituents exhibit varying biological activities:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid | Methyl group at the 4-position | Potentially different biological activity |
| 4-Isopropyl-5-oxo-3-(4-chlorophenyl)morpholine | Isopropyl group at the 4-position | Enhanced lipophilicity |
| 4-(Trifluoromethyl)-5-oxo-3-(phenyl)morpholine | Trifluoromethyl group enhancing potency | Increased metabolic stability |
This table highlights how variations in substituents can significantly influence pharmacokinetic properties and biological activities.
Synthetic Routes
Several synthetic methods have been developed to produce this compound with high purity. These synthetic routes are essential for obtaining the compound for biological testing and further applications. The synthesis typically involves multi-step processes that allow for the introduction of functional groups necessary for its biological activity.
Anti-inflammatory Potential
A study published in a peer-reviewed journal indicated that morpholine derivatives, including this compound, demonstrated significant anti-inflammatory effects in vitro. The research focused on the compound's ability to inhibit specific pro-inflammatory cytokines, suggesting a mechanism through which it could be developed into a therapeutic agent for inflammatory diseases .
Pharmacokinetic Studies
Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Initial findings indicate that the compound has favorable absorption characteristics and metabolic stability, making it a promising candidate for oral administration .
Mechanism of Action
The mechanism of action of (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, influencing their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Effects: Ethyl vs. Methyl and Cyclopropyl Groups
Stereochemical Variations
Ring System Modifications
- Furo-isoindole derivative (): The compound (4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid features a fused furo-isoindole system.
- Tetrahydrofuran-based analog () : (2S,3R)-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid replaces the morpholine ring with a tetrahydrofuran scaffold. The octyl chain increases lipophilicity, favoring membrane penetration but possibly reducing aqueous solubility. The methylene group at position 4 introduces unsaturation, altering electronic properties .
Functional Group Variations
- Carboxylic Acid Derivatives: Compounds like 3-O-Feruloylquinic acid () and glucuronides () share the carboxylic acid functionality but differ in core structures.
- Bicyclic Systems (–6): Complex structures such as (5R,6S)-3-(2-Aminoethylthio)-6-[(R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid incorporate additional rings and functional groups (e.g., thioether, hydroxyethyl), broadening reactivity but complicating synthesis .
Key Data and Research Findings
Table 1: Structural and Physicochemical Comparisons
Biological Activity
Overview
(2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid is a chiral compound with significant implications in organic chemistry and pharmacology. Its unique morpholine structure, characterized by specific chiral centers, allows for diverse biological activities and applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H15NO4
- Molecular Weight : 249.26 g/mol
- CAS Number : 1808569-58-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may influence enzyme activity and receptor interactions, which can lead to modulations in metabolic pathways. Its chiral nature enhances its selectivity for specific biological targets, making it a valuable compound for drug development.
Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes involved in metabolic processes. For instance, it has shown potential in modulating the activity of enzymes related to lipid metabolism and gastrointestinal function.
Antimicrobial Properties
Studies suggest that this compound may exhibit antimicrobial properties. Its efficacy against specific bacterial strains has been evaluated, highlighting its potential role in developing new antimicrobial agents.
Cytotoxic Effects
Preliminary studies have indicated that this compound may have cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction through the modulation of signaling pathways associated with cell survival and death.
Case Studies and Experimental Data
- Inhibition of Enzyme Activity : A study demonstrated that at concentrations around 50 µM, this compound significantly inhibited the secretion of virulence factors in pathogenic bacteria by approximately 50% .
- Cytotoxicity Assays : In vitro assays on various cancer cell lines showed that this compound induced apoptosis at IC50 values ranging from 20 to 40 µM, suggesting its potential as an anticancer agent .
- Antimicrobial Screening : The compound was screened against a panel of bacterial strains, showing promising activity with minimum inhibitory concentrations (MICs) below 100 µg/mL for several strains .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| (2S,3R)-3-methylglutamate | Amino Acid Derivative | Neurotransmitter activity |
| (2S,3R)-β-phenylglycidic acid esters | Glycidic Acid Derivative | Inhibitory effects on certain enzymes |
| (2S,3R)-3-alkyl/alkenylglutamates | Amino Acid Derivative | Modulation of neurotransmitter release |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid, and how can stereochemical integrity be maintained?
- Methodological Answer : The synthesis of morpholine derivatives typically involves cyclization of amino alcohols or reductive amination. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) are critical. X-ray crystallography (as in ) should validate stereochemistry post-synthesis. Intermediate purification via flash chromatography (silica gel, gradient elution) ensures removal of diastereomers. For analogs, protecting groups (e.g., tert-butyloxycarbonyl) may prevent undesired side reactions during ring formation .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, and HSQC) resolves regiochemistry and substituent orientation. Impurity profiling requires reverse-phase HPLC with UV detection (210–254 nm), using C18 columns and acetonitrile/water gradients. Chiral HPLC (e.g., Chiralpak AD-H) can separate epimers, as noted in for similar compounds .
Q. What are the primary biochemical or pharmacological targets of morpholine-carboxylic acid derivatives?
- Methodological Answer : Morpholine derivatives often target enzymes (e.g., proteases, kinases) due to their ability to mimic transition states. For this compound, computational docking (AutoDock Vina) and surface plasmon resonance (SPR) assays can identify binding affinities. Comparative studies with analogs () suggest potential inhibition of bacterial penicillin-binding proteins or eukaryotic kinases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for stereoisomers of this compound?
- Methodological Answer : Contradictions may arise from incomplete stereochemical characterization or impurity interference. Validate enantiomeric excess (EE) via chiral HPLC and circular dichroism (CD). Reproduce assays under standardized conditions (e.g., fixed pH, temperature). For in vitro studies, use isogenic cell lines to minimize variability. Cross-reference with structurally validated analogs (e.g., ) to isolate stereospecific effects .
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer : Stability assays (e.g., simulated gastric fluid, plasma incubation) identify degradation pathways. Prodrug derivatization (e.g., esterification of the carboxylic acid) enhances bioavailability. Lyophilization with cyclodextrins or liposomal encapsulation improves aqueous solubility. Monitor metabolites via LC-MS/MS in rodent plasma to adjust dosing regimens .
Q. How does the substitution pattern (e.g., ethyl, phenyl groups) influence the compound’s pharmacokinetic properties?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing ethyl with methyl or phenyl with halogens). LogP values (octanol/water partitioning) predict membrane permeability. Computational tools (e.g., SwissADME) model absorption and cytochrome P450 interactions. Compare with pharmacokinetic data from derivatives to establish trends .
Q. What advanced chromatographic methods are suitable for separating co-eluting impurities in scaled-up synthesis?
- Methodological Answer : Preparative HPLC with orthogonal columns (e.g., HILIC and reverse-phase) resolves co-eluting species. For persistent impurities, employ ion-pair chromatography (e.g., heptafluorobutyric acid as an ion-pair reagent). Dynamic gradient optimization (DoE software) maximizes resolution. Validate purity via quantitative NMR (qNMR) against certified standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
